The compound can be synthesized through various methods, often utilizing readily available precursors in organic synthesis. It is not commonly found in nature, making synthetic routes essential for its availability.
4-Cinnamylpiperidine is classified as an organic compound within the category of piperidines. It is also categorized under psychoactive substances due to its structural similarity to other compounds that exhibit neurological activity.
The synthesis of 4-Cinnamylpiperidine can be achieved through multiple synthetic strategies:
4-Cinnamylpiperidine features a six-membered piperidine ring with a double bond between the carbon atoms of the cinnamyl group. The molecular formula can be represented as .
4-Cinnamylpiperidine can participate in various chemical reactions:
The mechanism of action for 4-Cinnamylpiperidine is not fully elucidated but may involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Studies suggest that compounds structurally related to 4-Cinnamylpiperidine exhibit psychoactive effects, potentially influencing mood and cognition through modulation of neurotransmitter release.
4-Cinnamylpiperidine has potential applications in:
4-Cinnamylpiperidine derivatives emerged as structurally privileged scaffolds in late 20th-century medicinal chemistry, bridging natural product-inspired design and synthetic innovation. The core structure combines piperidine’s bioavailability with cinnamyl’s versatile ligand-binding properties. Early applications focused on central nervous system (CNS) targets, particularly opioid receptors, where derivatives like 9-cinnamyl-3-propionyl-3,9-diazabicyclo[3.3.1]nonane (Ki = 13 nM for μ-opioid receptors) demonstrated nanomolar affinity [4]. This compound’s optimization leveraged the cinnamyl group’s spatial orientation to enhance receptor complementarity.
Subsequent drug discovery campaigns expanded applications beyond analgesia. For example, 4-N-Boc-1-cinnamylpiperidine (CAS 696588-13-3) became a key synthetic intermediate for melanin-concentrating hormone receptor 1 (MCHr1) antagonists investigated for obesity [3]. The strategic incorporation of tert-butoxycarbonyl (Boc) protection facilitated nitrogen functionalization—a testament to the scaffold’s synthetic versatility. The table below highlights pivotal 4-cinnamylpiperidine derivatives in drug discovery:
Table 1: Key 4-Cinnamylpiperidine Derivatives in Therapeutics Development
Compound Name | CAS Registry | Therapeutic Focus | Significance |
---|---|---|---|
4-N-Boc-1-cinnamylpiperidine | 696588-13-3 | Obesity (MCHr1 antagonism) | Enabled modular synthesis of MCHr1 antagonists [3] |
9-Cinnamyl-3-propionyl-3,9-DBN* | 5882-82-6 | Analgesia (μ-opioid agonist) | High μ-receptor affinity (Ki = 13 nM) [4] |
1-(α-Carboxycinnamyl)-4-arylpiperazine | N/A | KOR agonism / Analgesia | Modulated κ-opioid receptor selectivity [5] |
*DBN: Diazabicyclo[3.3.1]nonane
Piperidine’s saturated six-membered ring provides a conformationally semi-rigid platform that enhances metabolic stability and membrane permeability—critical for CNS penetrance. Its nitrogen atom serves as a hydrogen-bond acceptor or cationic center at physiological pH, enabling electrostatic interactions with biological targets [8]. In 4-cinnamylpiperidine hybrids, the piperidine moiety often anchors the pharmacophore within binding pockets through:
Recent innovations exploit piperidine’s versatility in multitarget ligands. For instance, piperidine propionamide-cinnamyl hybrids exhibited dual σ1 receptor antagonism and μ-opioid agonism for neuropathic pain. The 4-benzylpiperidine variant demonstrated balanced affinity (σ1 Ki = 5.2 nM; μ Ki = 18.3 nM), underscoring piperidine’s role in scaffold hybridization [8]. Similarly, thienopyrimidine-cinnamyl conjugates like 6-cinnamoyl-4-arylaminothienopyrimidines incorporated piperidine amides to enhance EGFR kinase inhibition (IC50 = 4 nM in HeLa cells) [9].
Table 2: Piperidine’s Roles in Multitarget Drug Design
Function | Example Compound | Biological Target | Effect |
---|---|---|---|
Cationic center for receptor binding | Piperidine propionamide-cinnamyl hybrids | σ1/μ-opioid receptors | Dual antagonism/agonism [8] |
Conformational stabilization | 4-Arylaminothienopyrimidines | EGFR tyrosine kinase | Enhanced hydrophobic contact [9] |
Metabolic stability enhancement | MAO-B inhibitors (isatin-cinnamyl) | Monoamine oxidase B | Improved CNS bioavailability [2] |
The cinnamyl group (3-phenyl-2-propenyl) acts as a dynamic pharmacophore due to its planar, conjugated π-system and configurational flexibility. Its bioisosteric properties allow fine-tuning of electronic, steric, and hydrophobic parameters:
In enzyme inhibition, the α,β-unsaturated carbonyl of cinnamoyl derivatives enables covalent targeting. For example, 6-cinnamoylthienopyrimidines irreversibly inhibited EGFR via Michael addition to cysteine residues, augmenting anticancer potency [9]. Molecular docking of MAO-B inhibitors further revealed that cinnamyl’s propenyl chain accesses the enzyme’s entrance cavity, while the phenyl ring occupies a hydrophobic subpocket—boosting selectivity over MAO-A [2].
Table 3: Impact of Cinnamyl Modifications on Pharmacological Activity
Modification | Compound | Activity Change | Structural Basis |
---|---|---|---|
para-Fluoro substitution | 4-(4-Fluorobenzyl)piperidine | σ1 Ki = 5.2 nM (vs. 12 nM unsubstituted) | Enhanced hydrophobic contact [8] |
α,β-Unsaturation | 6-Cinnamoylthienopyrimidine | EGFR IC50 = 4 nM | Covalent cysteine binding [9] |
Trans-(E)-configuration | 9-(E-Cinnamyl)-DBN | μ Ki = 13 nM (vs. 91 nM cis) | Optimal fit in μ-receptor cleft [4] |
Compound Index
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9